molecular formula C20H19NO5S B6440684 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2549000-45-3

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6440684
CAS No.: 2549000-45-3
M. Wt: 385.4 g/mol
InChI Key: VHZOJNTZKUUANU-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a structurally complex molecule featuring a hydrogenated benzothiophene core linked to a chromene carboxamide moiety. Key structural elements include:

  • A 4-hydroxy group on the tetrahydrobenzothiophene ring, which may enhance solubility and hydrogen-bonding interactions.
  • An 8-methoxy substituent on the chromene system, likely influencing electronic properties and steric bulk.
  • A carboxamide bridge, a common pharmacophore in medicinal chemistry, suggesting possible biological targeting.

While direct data on its applications are unavailable, its structural features align with compounds studied for pharmacological or material science applications, such as enzyme inhibition or photodynamic properties.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-25-15-5-2-4-12-10-13(19(23)26-17(12)15)18(22)21-11-20(24)8-3-6-16-14(20)7-9-27-16/h2,4-5,7,9-10,24H,3,6,8,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZOJNTZKUUANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CCCC4=C3C=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues from Biotransformation Studies

Hydroxychalcones and Dihydrochalcones ()

Compounds like 2-hydroxy-4′-methylchalcone (1) and 4-hydroxy-4′-methyldihydrochalcone (5) share hydroxy and methyl substituents but differ in core structure. Key distinctions:

  • Unsaturation vs. Saturation : The target compound’s hydrogenated benzothiophene contrasts with chalcones’ α,β-unsaturated ketones. This may confer greater metabolic stability compared to chalcones, which undergo microbial reduction (e.g., conversion of 1 to dihydrochalcone 2 with 35% yield) .
  • Hydroxylation Patterns : The unexpected hydroxylation at C-4 in 2,4-dihydroxy-4′-methyldihydrochalcone (3) highlights the reactivity of hydroxy groups in microbial systems. The target’s 4-hydroxy group may exhibit similar susceptibility to enzymatic modification.
Table 1: Structural Comparison with Chalcone Derivatives
Compound Core Structure Functional Groups Reactivity Notes
Target Compound Benzothiophene-Chromene 4-OH, 8-OCH₃, carboxamide Potential keto-enol tautomerism
2-Hydroxy-4′-methylchalcone (1) Chalcone 2-OH, 4′-CH₃, α,β-unsaturated Prone to microbial reduction
4-Hydroxy-4′-methyldihydrochalcone (5) Dihydrochalcone 4-OH, 4′-CH₃, saturated C-C bond Increased stability vs. chalcone

Functional Analogues from Patent Literature ()

Phenol-based developers like 4,4′-isopropylidenediphenol and 4-hydroxy-4′-isopropyloxy-diphenylsulfone share hydroxy groups but differ in core scaffolds:

  • Carboxamide vs. Sulfone/Urea : The target’s carboxamide group offers hydrogen-bonding capabilities distinct from sulfones or ureas in patent developers (e.g., N-[2-(3-phenylureido) phenyl]-benzenesulfonamide ) .
  • Substituent Positioning : The 8-methoxy group on the chromene may sterically hinder interactions compared to the para-substituted phenyl groups in patent compounds.
Table 2: Functional Group Comparison with Patent Compounds
Compound Key Functional Groups Potential Applications
Target Compound Carboxamide, 4-OH Drug design (e.g., kinase inhibition)
4,4′-Dihydroxydiphenylsulfone Sulfone, dual-OH Thermal paper developers
N-3-[(p-toluenesulfonyl)oxy]phenyl-N′-(p-toluenesulfonyl)-urea Urea, sulfonate Imaging or catalytic systems

Key Research Findings and Hypotheses

  • Hydrogen-Bonding Capacity : The carboxamide and hydroxy groups could facilitate target engagement in biological systems, akin to urea derivatives in patent developers .
  • Synthetic Challenges : The complex stereochemistry of the tetrahydrobenzothiophene moiety may complicate synthesis compared to chalcones or diphenylsulfones.

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